Ethyl 2-(2-methylphenoxy)propanoate
Overview
Description
Ethyl 2-(2-methylphenoxy)propanoate is an organic compound with the molecular formula C12H16O3. It is an ester derived from 2-methylphenol (o-cresol) and propionic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-methylphenoxy)propionate typically involves the esterification of 2-methylphenol with propionic acid in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
2-methylphenol+propionic acidacid catalystethyl 2-(2-methylphenoxy)propionate+water
Industrial Production Methods
In industrial settings, the production of ethyl 2-(2-methylphenoxy)propionate may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the esterification process. The reaction mixture is typically distilled to separate the desired ester from by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-methylphenoxy)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of 2-methylphenoxyacetic acid or 2-methylphenoxyacetone.
Reduction: Formation of 2-(2-methylphenoxy)propanol.
Substitution: Formation of nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
Ethyl 2-(2-methylphenoxy)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of agrochemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of ethyl 2-(2-methylphenoxy)propionate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various physiological effects. The exact molecular targets and pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
Ethyl 2-(2-methylphenoxy)propanoate can be compared with other similar compounds, such as:
Ethyl 2-(4-chloro-2-methylphenoxy)propionate: Known for its herbicidal properties.
Ethyl 2-(2,4-dichlorophenoxy)propionate: Another herbicide with a different substitution pattern on the aromatic ring.
Ethyl 2-(2-bromomethylphenoxy)acetate: Studied for its electrochemical reduction properties.
These compounds share similar structural features but differ in their specific substituents, leading to variations in their chemical and biological activities.
Properties
Molecular Formula |
C12H16O3 |
---|---|
Molecular Weight |
208.25 g/mol |
IUPAC Name |
ethyl 2-(2-methylphenoxy)propanoate |
InChI |
InChI=1S/C12H16O3/c1-4-14-12(13)10(3)15-11-8-6-5-7-9(11)2/h5-8,10H,4H2,1-3H3 |
InChI Key |
SLUUHAFCXRVNPS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC=CC=C1C |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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